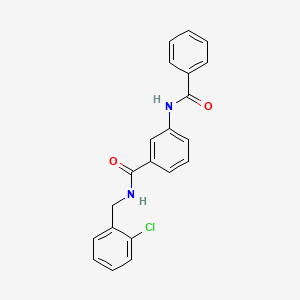

3-Benzamido-N-(2-chlorobenzyl)benzamide

Description

3-Benzamido-N-(2-chlorobenzyl)benzamide is a benzamide derivative featuring a benzamido substituent at the 3-position of the aromatic ring and a 2-chlorobenzyl group attached to the amide nitrogen. Its synthesis typically involves coupling reactions or hydrogenation of nitro precursors, with yields and purity dependent on the method .

Properties

IUPAC Name |

3-benzamido-N-[(2-chlorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O2/c22-19-12-5-4-9-17(19)14-23-20(25)16-10-6-11-18(13-16)24-21(26)15-7-2-1-3-8-15/h1-13H,14H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDXYCPRJZMRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-N-(2-chlorobenzyl)benzamide typically involves the reaction of benzamide derivatives with 2-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include advanced techniques such as bulk custom synthesis and sourcing of high-quality raw materials .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-(2-chlorobenzyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-benzamido-N-(2-chlorobenzyl)benzamide exhibit significant anticancer activity, particularly as Bcl-3 inhibitors. Bcl-3 is a protein implicated in various cancers, including leukemias and lymphomas. The inhibition of this protein can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Case Study: A study demonstrated that derivatives of benzamides, including those with similar structures to 3-benzamido-N-(2-chlorobenzyl)benzamide, showed potent cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable scaffold for the development of new therapeutic agents. Researchers are exploring its derivatives to enhance potency and selectivity against cancer targets.

Drug Development

Given its biological properties, 3-benzamido-N-(2-chlorobenzyl)benzamide is being investigated for its potential use in drug formulations aimed at treating specific types of cancer. Ongoing studies focus on optimizing its pharmacokinetic properties to improve bioavailability and reduce side effects.

Mechanism of Action

The mechanism of action of 3-Benzamido-N-(2-chlorobenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Spectroscopic Characterization

- NMR and Mass Data: 4-Amino-N-(2-chlorobenzyl)benzamide (11): ¹H-NMR (DMSO-d₆) shows aromatic protons at δ 7.64 (d, 2H) and δ 6.56 (d, 2H), with an NH₂ signal at δ 5.64. HR-MS confirms [M+H]⁺ at 261.0789 m/z . 3-Benzamido-N-(2-chlorobenzyl)benzamide: Expected ¹H-NMR signals include aromatic peaks near δ 7.8–7.2 (benzamido protons) and δ 4.48 (CH₂ of 2-chlorobenzyl), with HR-MS matching the molecular formula C₂₁H₁₆ClN₂O₂.

Key Research Findings and Trends

Substituent Effects :

- Chlorine at the 2-position (as in the target compound) improves bioactivity by enhancing electrophilicity and binding to target proteins .

- Trifluoromethyl groups (e.g., ) increase metabolic stability but may reduce solubility .

Synthetic Efficiency :

- Ultrasonic irradiation () reduces reaction times (e.g., 30–60 minutes vs. 6–8 hours for conventional reflux) but requires optimization for chlorine-containing substrates .

Structural Conformation :

- The trans conformation of the amide group (observed in ) is critical for maintaining planar geometry, facilitating interactions with biological targets .

Biological Activity

3-Benzamido-N-(2-chlorobenzyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

3-Benzamido-N-(2-chlorobenzyl)benzamide belongs to the benzamide family, characterized by the presence of a benzamide moiety substituted with a chlorobenzyl group. The synthesis typically involves the reaction of benzoyl chloride with 2-chlorobenzylamine under controlled conditions, often utilizing solvents like dichloromethane or acetonitrile to enhance yield and purity.

1. Anticancer Activity

Research has indicated that compounds related to 3-benzamido-N-(2-chlorobenzyl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit the growth of MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM, suggesting potent activity comparable to established chemotherapeutics like colchicine .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3-Benzamido-N-(2-chlorobenzyl)benzamide | MCF-7 | 10-33 |

| Colchicine | MCF-7 | 3.9 |

| CA-4 | MDA-MB-231 | 23-33 |

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In studies involving neutrophils, it was observed that modifications in the benzyl group significantly influenced the inhibition of superoxide anion release, a key factor in inflammatory responses . The ortho-substitution with chlorine was found to enhance this activity, indicating structure-activity relationships critical for therapeutic development.

3. Antimicrobial Activity

Preliminary evaluations suggest that derivatives of benzamides, including 3-benzamido-N-(2-chlorobenzyl)benzamide, exhibit antimicrobial effects against various bacterial strains. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone against pathogens such as E. faecalis and P. aeruginosa .

The biological activities of 3-benzamido-N-(2-chlorobenzyl)benzamide can be attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

- HSD Inhibition : The compound may act as an inhibitor of hydroxysteroid dehydrogenases (HSDs), which play a role in regulating cortisol levels and thus modulating immune responses .

Case Studies

Several case studies highlight the therapeutic potential of benzamide derivatives:

- Breast Cancer Treatment : A study demonstrated that modified benzamides could effectively induce apoptosis in MCF-7 cells, supporting their use as potential anticancer agents .

- Inflammatory Disorders : Research indicated that specific substitutions on the benzyl group could lead to enhanced anti-inflammatory effects, suggesting potential applications in treating conditions like rheumatoid arthritis .

- Antimicrobial Applications : A comparative study on various benzamide derivatives revealed promising antimicrobial activity, warranting further investigation into their use as alternative antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.